

# Spectroscopic Profile of 3-Pentyn-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Pentyn-1-ol

Cat. No.: B167779

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This technical guide provides an in-depth analysis of the spectroscopic data for **3-pentyn-1-ol** (CAS No. 10229-10-4), a versatile building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

- Molecular Formula:  $C_5H_8O$  [1][2][3]
- Molecular Weight: 84.12 g/mol [4][5]
- IUPAC Name: Pent-3-yn-1-ol [5]
- Synonyms: 3-Pentynol [4][5]
- Appearance: Clear yellow liquid [4]

## Spectroscopic Data

The structural elucidation of **3-pentyn-1-ol** is reliably achieved through a combination of spectroscopic techniques. The data presented herein has been compiled from various spectral databases and literature sources.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

#### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **3-pentyn-1-ol** exhibits distinct signals corresponding to the different proton environments in the molecule.<sup>[6]</sup> The hydroxyl proton typically appears as a broad singlet that can be confirmed by D<sub>2</sub>O exchange.<sup>[6]</sup>

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
H-1 (-CH <sub>3</sub> )	~1.7	t	3H	~2.4
H-2 (-CH <sub>2</sub> -C≡)	~2.3	qt	2H	~7.0, ~2.4
H-3 (HO-CH <sub>2</sub> -)	~3.6	t	2H	~7.0
H-4 (-OH)	Variable (broad s)	s	1H	N/A

#### <sup>13</sup>C NMR (Carbon NMR) Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon skeleton. The alkyne carbons are particularly distinctive, resonating in the upfield region characteristic of sp-hybridized carbons.<sup>[6]</sup>

Carbon Assignment	Chemical Shift (δ) ppm
C-1 (-CH <sub>3</sub> )	~3.5
C-2 (-CH <sub>2</sub> -C≡)	~23.0
C-3 (HO-CH <sub>2</sub> -)	~61.0
C-4 (-C≡C-)	~78.0
C-5 (-C≡C-)	~82.0

## Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in **3-pentyn-1-ol**. The spectrum is characterized by a prominent broad absorption for the hydroxyl group and a weaker, sharp absorption for the internal alkyne.<sup>[6]</sup>

Functional Group	Vibrational Mode	Frequency (cm <sup>-1</sup> )	Intensity
O-H	Stretch	~3300	Broad, Strong
C-H (sp <sup>3</sup> )	Stretch	2800-3000	Medium
C≡C	Stretch	~2240	Weak to Medium
C-O	Stretch	~1050	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **3-pentyn-1-ol**, the molecular ion peak is expected at an m/z of 84.1164.<sup>[1]</sup>  
<sup>[6]</sup> Due to the presence of the alcohol, the molecular ion peak may be weak.<sup>[6]</sup>

m/z	Relative Intensity (%)	Fragment Assignment
84	15	[M] <sup>+</sup>
55	100	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
53	40	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>
39	50	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
31	60	[CH <sub>2</sub> OH] <sup>+</sup>

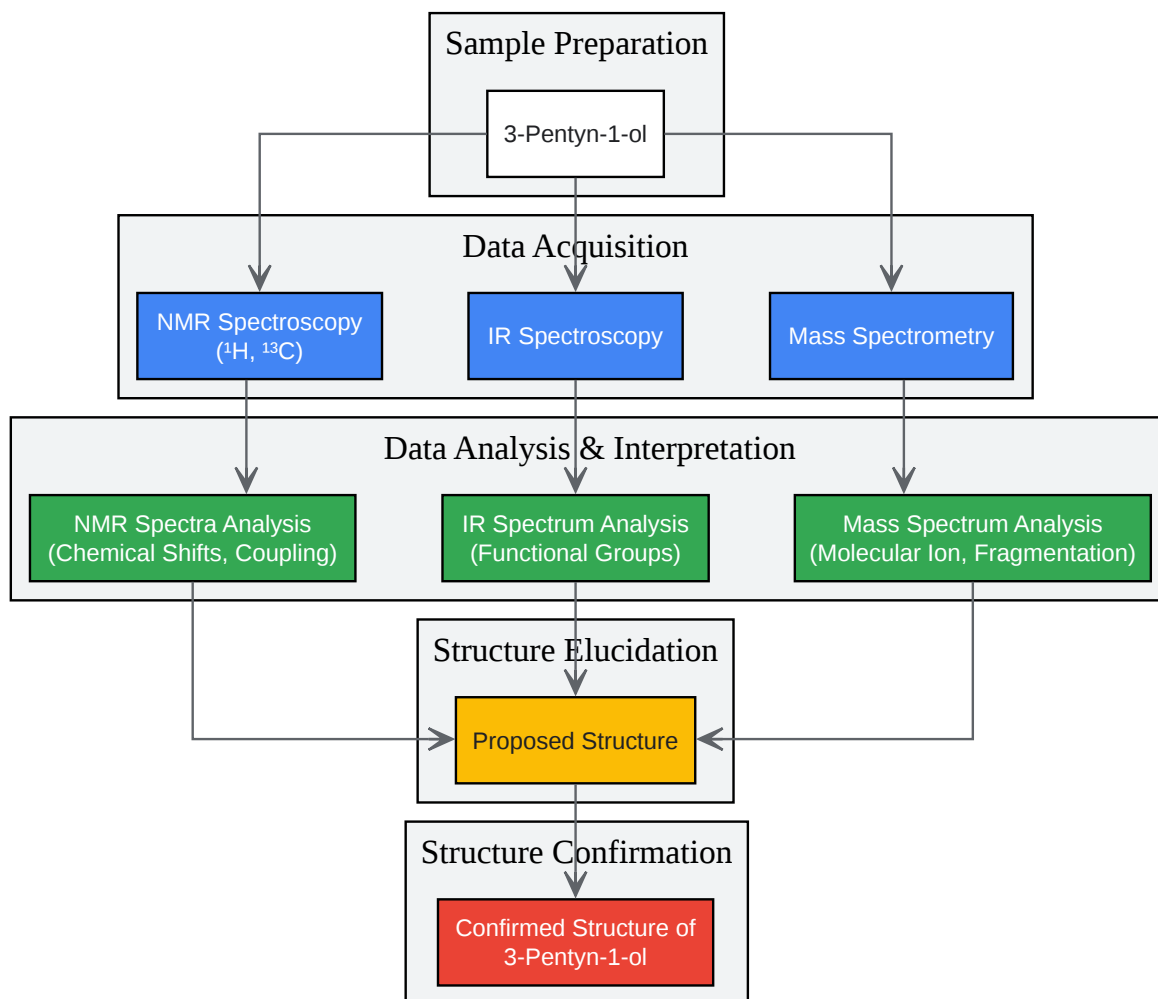
## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **3-pentyn-1-ol**. Specific instrument parameters may vary.

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard.
- **IR Spectroscopy:** The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like **3-pentyn-1-ol**, the spectrum can be acquired by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.
- **Mass Spectrometry:** Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) or chemical ionization (CI). For EI, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV).

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-pentyn-1-ol**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. 3-Pentyn-1-ol [webbook.nist.gov]
- 2. 3-Pentyn-1-ol [webbook.nist.gov]
- 3. 3-Pentyn-1-ol [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. 3-Pentyn-1-ol | C<sub>5</sub>H<sub>8</sub>O | CID 66295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Pentyn-1-ol | 10229-10-4 | Benchchem [benchchem.com]
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